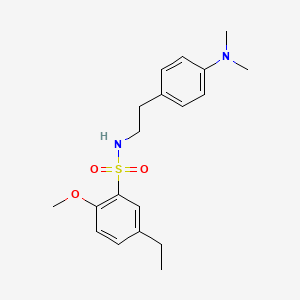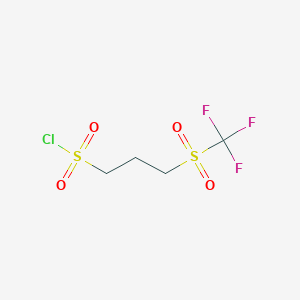![molecular formula C8H6N2O4S B2484554 [(2-Nitrophényl)sulfonyl]acétonitrile CAS No. 100559-85-1](/img/structure/B2484554.png)
[(2-Nitrophényl)sulfonyl]acétonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2-Nitrophenyl)sulfonyl]acetonitrile is an organic compound with the molecular formula C8H6N2O4S and a molecular weight of 226.21 g/mol . This compound is characterized by the presence of a nitrophenyl group, a sulfonyl group, and an acetonitrile group, making it a versatile intermediate in organic synthesis .
Applications De Recherche Scientifique
[(2-Nitrophenyl)sulfonyl]acetonitrile is used in various scientific research applications, including:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Nitrophenyl)sulfonyl]acetonitrile typically involves the reaction of 2-nitrobenzenesulfonyl chloride with acetonitrile in the presence of a base such as triethylamine . The reaction is carried out under reflux conditions in an organic solvent like dichloromethane or toluene . The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for [(2-Nitrophenyl)sulfonyl]acetonitrile are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions
[(2-Nitrophenyl)sulfonyl]acetonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro group can be replaced by nucleophiles such as amines or thiols under basic conditions.
Oxidation: The sulfonyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst in ethanol or methanol.
Oxidation: Hydrogen peroxide in acetic acid or sulfuric acid.
Major Products Formed
Nucleophilic Substitution: Substituted sulfonyl acetonitriles.
Reduction: Aminophenyl sulfonyl acetonitrile.
Oxidation: Sulfone derivatives.
Mécanisme D'action
The mechanism of action of [(2-Nitrophenyl)sulfonyl]acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in π-π interactions with aromatic residues in proteins, while the sulfonyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [(4-Nitrophenyl)sulfonyl]acetonitrile
- [(2-Chlorophenyl)sulfonyl]acetonitrile
- [(2-Methylphenyl)sulfonyl]acetonitrile
Uniqueness
[(2-Nitrophenyl)sulfonyl]acetonitrile is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity compared to other similar compounds. This makes it particularly useful in specific synthetic applications and biological studies.
Propriétés
IUPAC Name |
2-(2-nitrophenyl)sulfonylacetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O4S/c9-5-6-15(13,14)8-4-2-1-3-7(8)10(11)12/h1-4H,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHPMKTYAHVZTBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-[4-(2-hydroxyethyl)piperazin-1-yl]-3-methyl-7-[2-(pyrimidin-2-ylsulfanyl)ethyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2484475.png)
![(2Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(2,5-dimethoxyphenyl)prop-2-enenitrile](/img/structure/B2484476.png)

![2-[3-(2,6-Dichlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid](/img/structure/B2484479.png)


![7-(4-chlorophenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2484484.png)
![Ethyl 2-(2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamido)acetate](/img/structure/B2484488.png)




